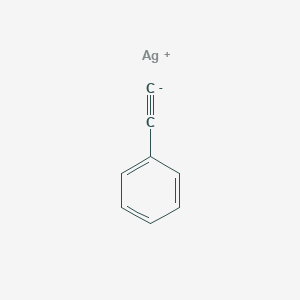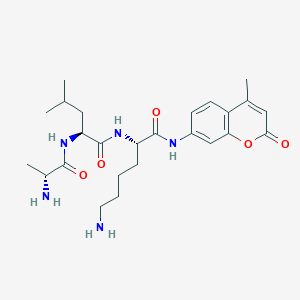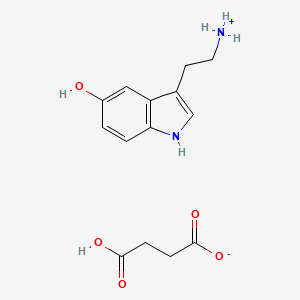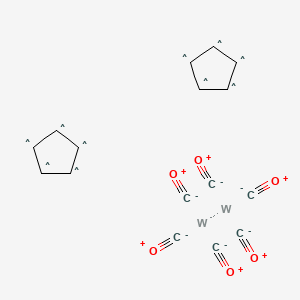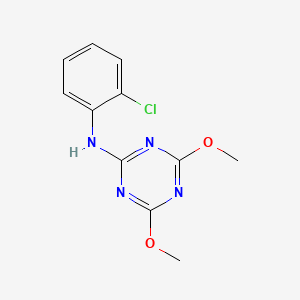
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 2-chlorophenyl group and two methoxy groups attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroaniline with 4,6-dimethoxy-1,3,5-triazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, acetonitrile), bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Dihydrotriazine derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be utilized in the development of new materials and catalysts.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although further research is needed to confirm these effects.
Industry: It is used in the production of herbicides and pesticides due to its ability to disrupt specific biological pathways in plants and insects.
作用機序
The mechanism of action of N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of its antimicrobial and anticancer properties, the compound may interfere with the replication and survival of microbial or cancer cells by targeting key proteins or signaling pathways.
類似化合物との比較
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
2-chloro-4,6-dimethoxy-1,3,5-triazine: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: The position of the chlorine atom on the phenyl ring can influence the compound’s reactivity and biological activity.
N-(2-bromophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: The presence of a bromine atom instead of chlorine can affect the compound’s chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
27315-26-0 |
|---|---|
分子式 |
C11H11ClN4O2 |
分子量 |
266.68 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H11ClN4O2/c1-17-10-14-9(15-11(16-10)18-2)13-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H,13,14,15,16) |
InChIキー |
STEKDOGPPVMSHK-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
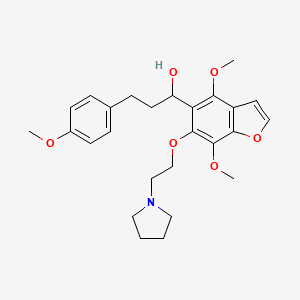

![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
